

Depropylamino Hydroxy Propafenone-d5 chemical properties

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Compound of Interest

Compound Name: *Depropylamino Hydroxy Propafenone-d5*

Cat. No.: *B584964*

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An In-Depth Technical Guide to **Depropylamino Hydroxy Propafenone-d5**

This guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for **Depropylamino Hydroxy Propafenone-d5**. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical Properties

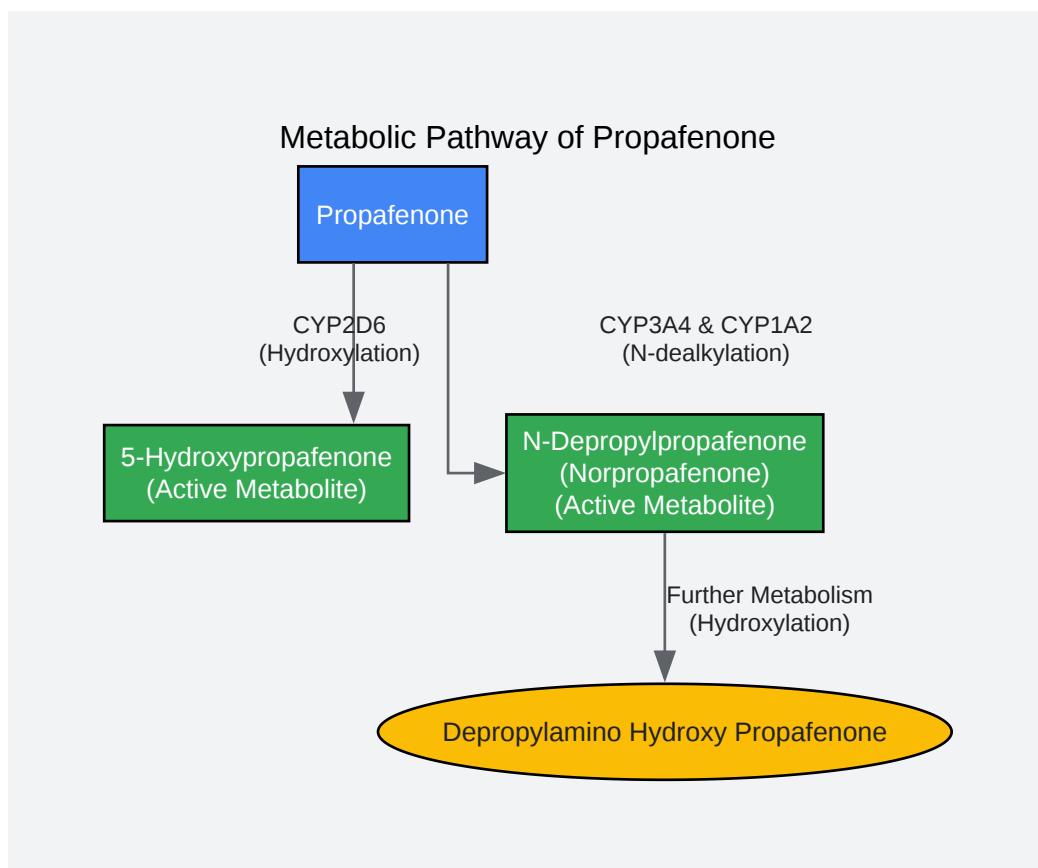
Depropylamino Hydroxy Propafenone-d5 is a deuterated analog of a metabolite of Propafenone, a Class 1C antiarrhythmic agent. The introduction of deuterium isotopes provides a valuable tool for metabolic research, particularly in studies utilizing mass spectrometry. Below is a summary of its key chemical identifiers and properties.

Property	Value	Citation(s)
IUPAC Name	1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one	[1]
CAS Number	1346598-59-1	[2] [3] [4]
Molecular Formula	C ₁₈ H ₁₅ D ₅ O ₄	[2] [3] [4]
Molecular Weight	305.38 g/mol	[2] [3] [4]
Appearance	Pale Yellow Oil	[2] [4]
Solubility	Chloroform	[2]
Storage Temperature	-20°C	[2]
Shipping Temperature	Blue Ice	[2]

Metabolic Pathway of Propafenone

Depropylamino Hydroxy Propafenone-d5 is a labeled metabolite of Propafenone.

Propafenone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system. The two main metabolic pathways are hydroxylation and N-dealkylation, leading to the formation of active metabolites.[\[3\]](#)[\[4\]](#) There are two major genetically determined patterns of propafenone metabolism, leading to extensive and poor metabolizer phenotypes.[\[5\]](#)

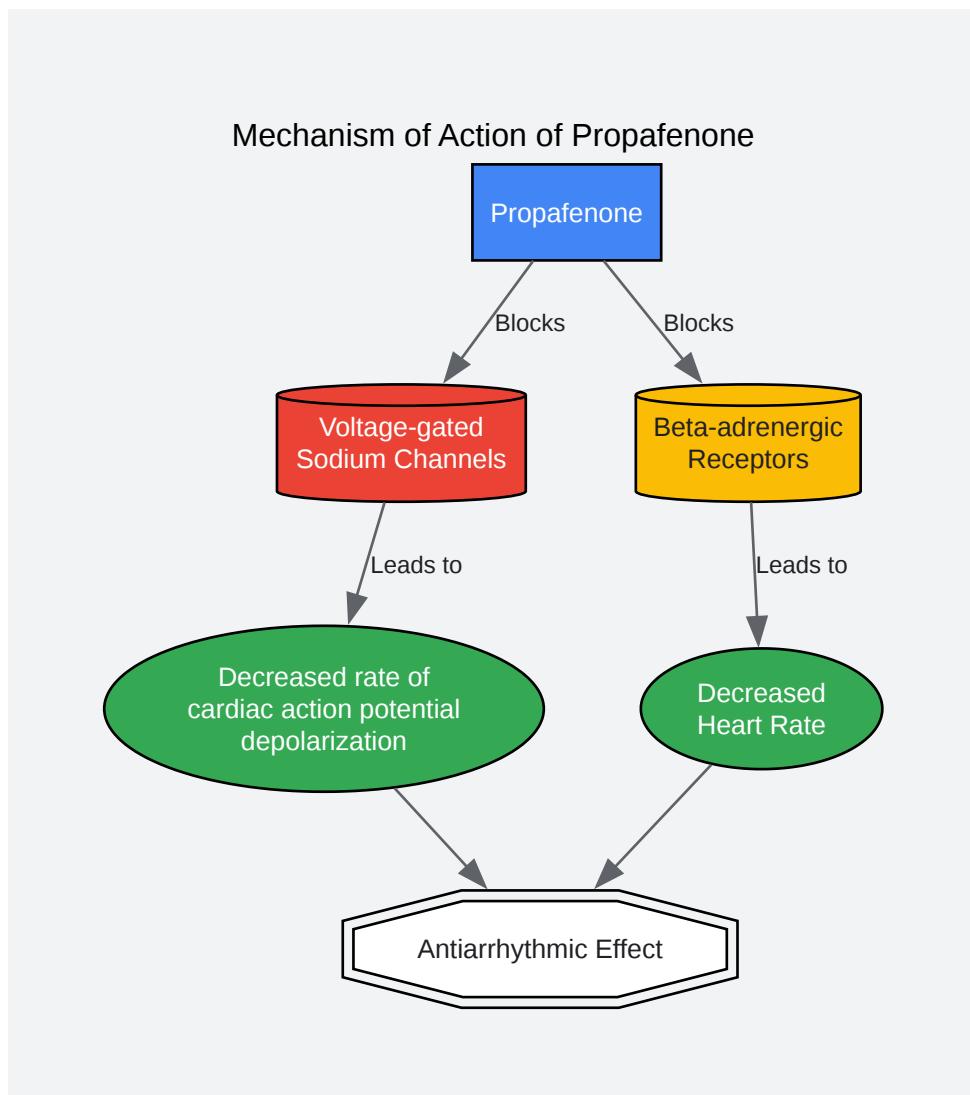


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Metabolic conversion of Propafenone.

Mechanism of Action of Propafenone

Propafenone is a Class 1C antiarrhythmic drug that exerts its effects primarily by blocking sodium channels in the cardiac muscle cells.^[6] This action reduces the influx of sodium ions, thereby slowing the rate of depolarization of the cardiac action potential.^[7] Additionally, propafenone exhibits weak beta-adrenergic blocking activity.^[7]



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Signaling pathway for Propafenone's antiarrhythmic effects.

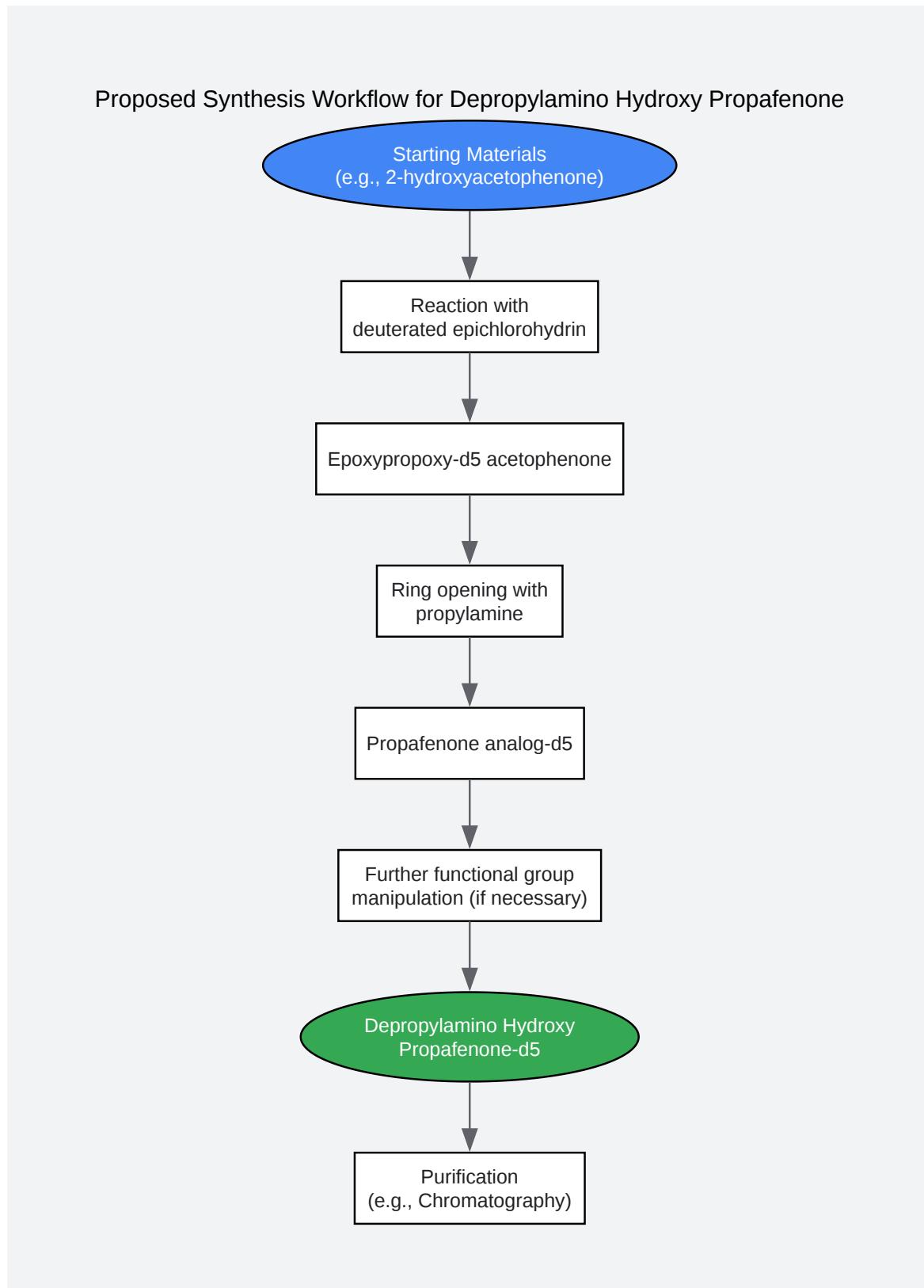
Experimental Protocols

While specific synthesis and purification protocols for **Depropylamino Hydroxy Propafenone-d5** are not readily available in the public domain, the following outlines a general approach for its synthesis and analysis based on methods for propafenone and its metabolites.

Synthesis Workflow

The synthesis of Depropylamino Hydroxy Propafenone would likely follow a multi-step process analogous to the synthesis of propafenone, with the introduction of the deuterated side chain at

an appropriate step. A plausible synthetic route is outlined below.



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A potential synthetic route.

Analytical Methodology

The analysis of **Depropylamino Hydroxy Propafenone-d5**, particularly in biological matrices, would typically involve liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

Sample Preparation: A common method for extracting propafenone and its metabolites from plasma or serum is protein precipitation followed by solid-phase extraction (SPE).

- **Protein Precipitation:** To a 500 µL plasma sample, add a precipitating agent such as acetonitrile or methanol.
- **Centrifugation:** Vortex the mixture and centrifuge to pellet the precipitated proteins.
- **Solid-Phase Extraction (SPE):** Load the supernatant onto an appropriate SPE cartridge (e.g., C18).
- **Washing:** Wash the cartridge with a weak solvent to remove interferences.
- **Elution:** Elute the analyte of interest with a strong organic solvent.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis: A sensitive and specific LC-MS/MS method can be developed for the quantification of **Depropylamino Hydroxy Propafenone-d5**.

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically employed.

- Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for **Depropylamino Hydroxy Propafenone-d5**. The deuterated nature of the compound would result in a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, allowing for its use as an internal standard.[8]

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